

Bromoacetamido-PEG4-Acid in Targeted Drug Delivery Systems: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Bromoacetamido-PEG4-Acid	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoacetamido-PEG4-Acid is a heterobifunctional linker integral to the advancement of targeted therapeutics, particularly in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This linker facilitates the covalent attachment of a targeting moiety, such as a monoclonal antibody or a small molecule ligand, to a therapeutic payload or an E3 ligase ligand.

The structure of **Bromoacetamido-PEG4-Acid** comprises three key components:

- A bromoacetamido group, which serves as a thiol-reactive handle for conjugation to cysteine residues on proteins.
- A hydrophilic polyethylene glycol (PEG) spacer (PEG4), which enhances solubility, reduces
 aggregation, and provides spatial separation between the conjugated molecules.[1] The
 length of the PEG linker is a critical parameter that can influence the efficacy and
 pharmacokinetic properties of the final conjugate.[2][3]
- A terminal carboxylic acid, which can be activated to react with primary amines, enabling conjugation to lysine residues on proteins or other amine-containing molecules.[4]



These application notes provide detailed protocols for the use of **Bromoacetamido-PEG4-Acid** in the synthesis of ADCs and PROTACs, along with methods for their characterization.

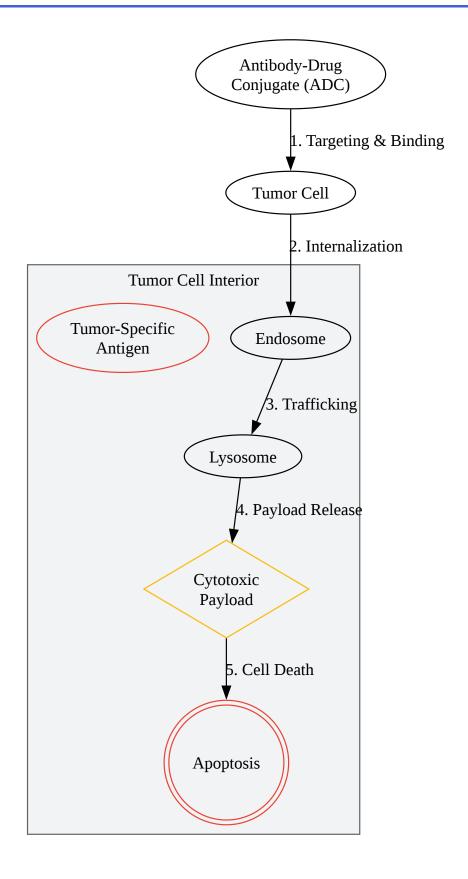
Physicochemical Properties

Property	- Value	Reference
Molecular Weight	386.24 g/mol	[5]
Purity	>95%	[5]
Storage	Store at -20°C	[5]
Solubility	Soluble in DMSO, DMF	[6]

Applications in Targeted Drug Delivery Antibody-Drug Conjugates (ADCs)

In ADC development, **Bromoacetamido-PEG4-Acid** is used to link a cytotoxic payload to a monoclonal antibody (mAb). The mAb directs the payload to tumor cells expressing a specific antigen on their surface. Upon binding to the antigen, the ADC is internalized, and the payload is released, leading to cancer cell death.[7] The PEG linker can improve the solubility and stability of the ADC and enable a higher drug-to-antibody ratio (DAR).



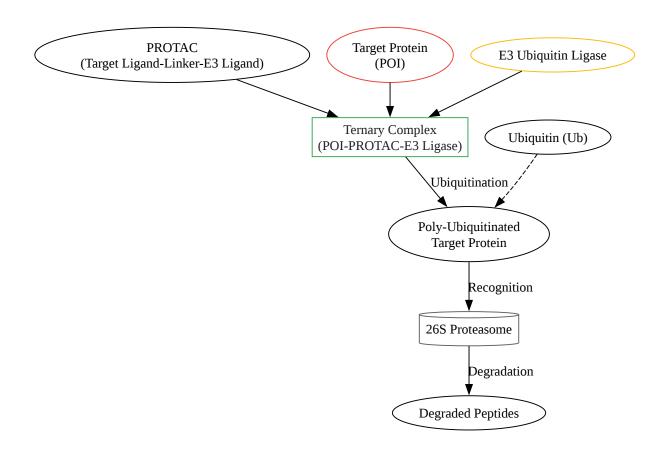


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Proteolysis Targeting Chimeras (PROTACs)

PROTACs are bifunctional molecules that harness the cell's own protein degradation machinery, the ubiquitin-proteasome system, to eliminate target proteins.[7] A PROTAC consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. **Bromoacetamido-PEG4-Acid** can serve as this linker. By bringing the target protein and the E3 ligase into proximity, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. The length and composition of the linker are critical for the formation of a stable and productive ternary complex.[2]



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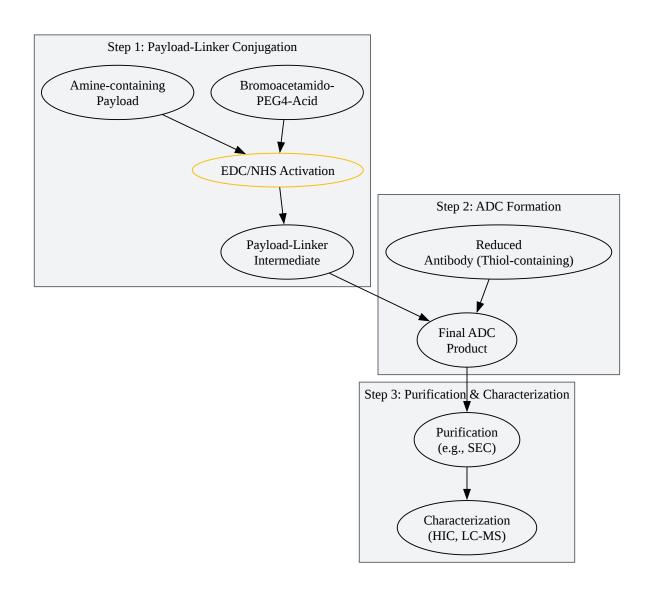


Experimental Protocols

Protocol 1: Two-Step Conjugation to an Antibody (Thiol and Amine Reactivity)

This protocol describes the conjugation of a payload to an antibody using both the bromoacetamido and carboxylic acid functionalities of the linker. This is a common strategy when the payload has a primary amine and the antibody has available cysteine residues.





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Materials:



Bromoacetamido-PEG4-Acid

- Amine-containing payload
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS)
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Monoclonal antibody (mAb)
- Tris(2-carboxyethyl)phosphine (TCEP)
- Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
- Quenching solution: 1 M Tris-HCl, pH 8.0
- Purification column (e.g., Size Exclusion Chromatography SEC)

Procedure:

Step 1: Activation of **Bromoacetamido-PEG4-Acid** and Conjugation to Amine-Containing Payload

- Dissolve Bromoacetamido-PEG4-Acid (1.2 equivalents) in anhydrous DMF or DMSO.
- Add NHS (1.5 equivalents) and EDC (1.5 equivalents) to the linker solution.
- Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
- Dissolve the amine-containing payload (1 equivalent) in anhydrous DMF or DMSO.
- Add the payload solution to the activated linker solution.
- Stir the reaction at room temperature for 2-4 hours or overnight at 4°C.
- Monitor the reaction progress by LC-MS.



• The resulting payload-linker intermediate can be purified by preparative HPLC if necessary.

Step 2: Antibody Reduction and Conjugation

- Prepare the antibody in a suitable buffer (e.g., PBS). The antibody concentration should typically be between 1-10 mg/mL.
- Add a 10-20 fold molar excess of TCEP to the antibody solution to reduce the interchain disulfide bonds.
- Incubate at 37°C for 1-2 hours.
- Remove excess TCEP using a desalting column equilibrated with conjugation buffer.
- Immediately add the payload-linker intermediate (typically 5-10 molar excess over the antibody) to the reduced antibody.
- Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.
- Quench the reaction by adding a final concentration of 50 mM Tris-HCl.

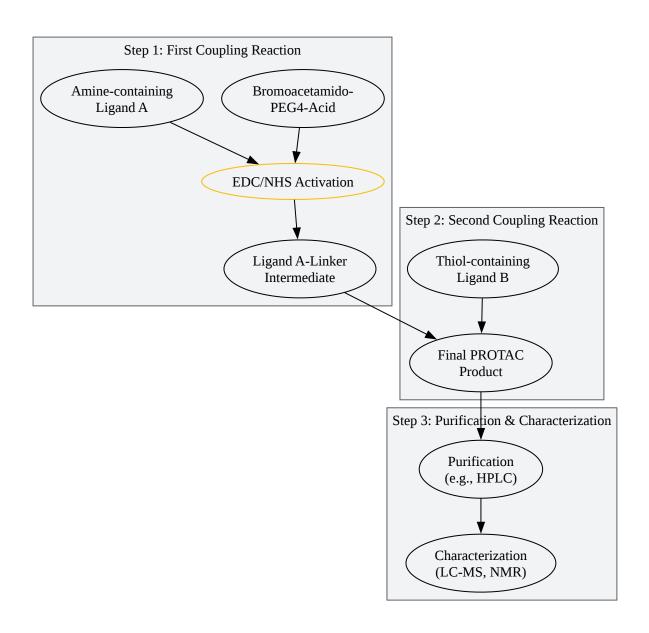
Step 3: Purification and Characterization

- Purify the ADC from unreacted payload-linker and other small molecules using SEC.
- Characterize the purified ADC for drug-to-antibody ratio (DAR), aggregation, and purity using Hydrophobic Interaction Chromatography (HIC) and LC-MS.[7][8][9][10]

Protocol 2: One-Pot PROTAC Synthesis

This protocol describes the synthesis of a PROTAC by sequentially coupling a target protein ligand and an E3 ligase ligand to the **Bromoacetamido-PEG4-Acid** linker.





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Materials:



Bromoacetamido-PEG4-Acid

- Amine-containing ligand (for target protein or E3 ligase)
- Thiol-containing ligand (for the other binding partner)
- EDC, NHS
- Anhydrous DMF or DMSO
- Reaction Buffer: e.g., PBS with 10% DMF, pH 7.2-7.5
- Purification system (e.g., preparative HPLC)

Procedure:

- Follow Step 1 from Protocol 1 to conjugate the amine-containing ligand to the Bromoacetamido-PEG4-Acid linker.
- After confirming the formation of the intermediate by LC-MS, add the thiol-containing ligand (1.5 equivalents) to the reaction mixture.
- Stir the reaction at room temperature for 2-4 hours.
- Monitor the formation of the final PROTAC product by LC-MS.
- Upon completion, purify the PROTAC using preparative HPLC.
- Characterize the final product by LC-MS and NMR to confirm its identity and purity.

Characterization of Conjugates



Technique	Parameter Measured	Expected Outcome	Reference
Hydrophobic Interaction Chromatography (HIC)	Drug-to-Antibody Ratio (DAR)	Separation of species with different numbers of conjugated drugs, allowing for the calculation of average DAR.	[10]
Liquid Chromatography- Mass Spectrometry (LC-MS)	Molecular Weight, DAR, Purity	Confirms the mass of the conjugate and provides precise DAR values. Can also identify impurities.	[7][8][9]
Size Exclusion Chromatography (SEC)	Aggregation and Purity	Separates aggregates, monomers, and fragments to assess the homogeneity of the ADC.	[9]
UV/Vis Spectroscopy	Concentration and DAR	Can be used to determine protein concentration and estimate average DAR if the payload has a distinct absorbance.	[8]

Troubleshooting



Issue	Possible Cause	Suggested Solution	Reference
Low Drug-to-Antibody Ratio (DAR)	Incomplete antibody reduction.	Increase TCEP concentration or incubation time. Ensure TCEP is fresh.	[11]
Insufficient payload- linker concentration.	Increase the molar excess of the payload-linker.	[12]	
Inefficient conjugation reaction.	Optimize pH of the conjugation buffer (typically 6.5-7.5 for thiol reactions).	[11]	
ADC Aggregation	High DAR and payload hydrophobicity.	Optimize the DAR to 2-4. Consider using a longer PEG linker to increase solubility.	[12]
Incorrect buffer conditions.	Ensure the buffer composition and pH are optimal for antibody stability.	[13]	
Low PROTAC Yield	Incomplete reaction.	Monitor each step by LC-MS and allow for longer reaction times if necessary.	[14]
Poor solubility of reactants.	Use a co-solvent like DMSO or DMF.	[14]	
Degradation of reactants or product.	Ensure anhydrous conditions and store reagents properly.	[12]	

Conclusion



Bromoacetamido-PEG4-Acid is a versatile and valuable tool for the development of targeted drug delivery systems. Its heterobifunctional nature allows for flexible conjugation strategies in the synthesis of both ADCs and PROTACs. The inclusion of a PEG4 spacer offers significant advantages in terms of solubility and pharmacokinetic properties of the final conjugate. By following the detailed protocols and troubleshooting guidance provided in these application notes, researchers can effectively utilize this linker to advance their drug development programs.

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